4-(tert-Butyl)benzo[d][1,3]dioxole
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Overview
Description
4-(tert-Butyl)benzo[d][1,3]dioxole is an organic compound that features a benzo[d][1,3]dioxole ring substituted with a tert-butyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)benzo[d][1,3]dioxole typically involves the reaction of benzo[d][1,3]dioxole with tert-butyl halides under basic conditions. One common method is the use of tert-butyl chloride in the presence of a strong base such as potassium carbonate or sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)benzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
4-(tert-Butyl)benzo[d][1,3]dioxole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)benzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole: The parent compound without the tert-butyl group.
4-Methylbenzo[d][1,3]dioxole: A similar compound with a methyl group instead of a tert-butyl group.
4-Ethylbenzo[d][1,3]dioxole: A similar compound with an ethyl group instead of a tert-butyl group.
Uniqueness
4-(tert-Butyl)benzo[d][1,3]dioxole is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and can lead to different applications and effects.
Properties
Molecular Formula |
C11H14O2 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-tert-butyl-1,3-benzodioxole |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)8-5-4-6-9-10(8)13-7-12-9/h4-6H,7H2,1-3H3 |
InChI Key |
UDLCYIBCCIFBPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C(=CC=C1)OCO2 |
Origin of Product |
United States |
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